N'-hydroxypyrimidine-2-carboximidamide

Übersicht

Beschreibung

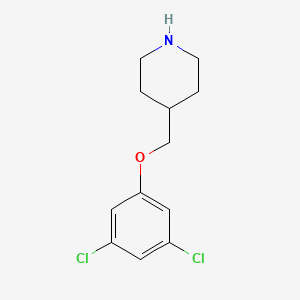

“N’-hydroxypyrimidine-2-carboximidamide” is a compound with the molecular formula C5H6N4O . The molecule is approximately planar, with an angle of 11.04 (15) between the planes of the pyrimidine ring and the non-H atoms of the carboximidamide unit .

Molecular Structure Analysis

The molecule adopts an E configuration about the C=N double bond . In the crystal, adjacent molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- N'-hydroxypyrimidine-2-carboximidamide derivatives have been explored in chemical synthesis. For instance, the reaction of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetrachloroethyl)amides of carboxylic acids leads to products of amidoalkylation at the N(1) and N(3) atoms, which is influenced by steric factors and kinetic and thermodynamic control (Prikazchikova et al., 1994).

Material Science and Extraction Technology

- In the field of material science, hydrophobic N′-alkyloxypyridine-2-, -3- and -4-carboximidamides have been proposed as efficient zinc(II) extractants from acidic chloride solutions, showing increased extraction abilities with the rise in chloride ions concentration (Wojciechowska et al., 2017).

- Similar compounds have also been used for the extraction of copper(II) from chloride solutions, indicating their potential in selective metal recovery processes (Wojciechowska et al., 2017).

Medical Research and Antiviral Activity

- In medical research, particularly in antiviral drug development, certain derivatives of this compound have shown potential. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related compounds, have demonstrated antiviral activity against herpes viruses and retroviruses, including HIV (Holý et al., 2002).

Novel Drug Synthesis

- The compound's derivatives have been used in the synthesis of new drug candidates. For example, the palladium-catalyzed cross-coupling reaction of 2-amino-4-hydroxypyrimidine derivatives has been employed to synthesize new pyrimidine compounds, which could have implications in pharmaceutical development (Senthilkumar et al., 2014).

Wirkmechanismus

Mode of Action

The molecule adopts an E configuration about the C=N double bond . In the crystal, adjacent molecules are linked by pairs of N—H…O hydrogen bonds, forming inversion dimers with an R22(10) ring motif . The dimers are further linked via N—H…N and O—H…N hydrogen bonds into a sheet structure .

Biochemische Analyse

Biochemical Properties

N’-hydroxypyrimidine-2-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to form hydrogen bonds with specific amino acid residues in enzyme active sites, thereby modulating enzyme activity. Additionally, N’-hydroxypyrimidine-2-carboximidamide can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of N’-hydroxypyrimidine-2-carboximidamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, N’-hydroxypyrimidine-2-carboximidamide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, N’-hydroxypyrimidine-2-carboximidamide exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, forming stable complexes that influence their function. The compound may also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, N’-hydroxypyrimidine-2-carboximidamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-hydroxypyrimidine-2-carboximidamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N’-hydroxypyrimidine-2-carboximidamide remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound may result in alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N’-hydroxypyrimidine-2-carboximidamide vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, N’-hydroxypyrimidine-2-carboximidamide can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cell death. Threshold effects have been observed, where the compound’s impact on biological processes changes significantly at specific concentration levels .

Metabolic Pathways

N’-hydroxypyrimidine-2-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. Additionally, N’-hydroxypyrimidine-2-carboximidamide may alter the levels of key metabolites, thereby impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, N’-hydroxypyrimidine-2-carboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment .

Subcellular Localization

The subcellular localization of N’-hydroxypyrimidine-2-carboximidamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N’-hydroxypyrimidine-2-carboximidamide may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. The compound’s localization can affect its stability, reactivity, and overall biological activity .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxypyrimidine-2-carboximidamide' involves the reaction of pyrimidine-2-carboxylic acid with hydroxylamine hydrochloride followed by the addition of cyanamide.", "Starting Materials": [ "Pyrimidine-2-carboxylic acid", "Hydroxylamine hydrochloride", "Cyanamide" ], "Reaction": [ "Step 1: Pyrimidine-2-carboxylic acid is dissolved in water and heated to 60-70°C.", "Step 2: Hydroxylamine hydrochloride is added to the solution and the mixture is stirred for 2-3 hours at room temperature.", "Step 3: The resulting solution is cooled to 0-5°C and cyanamide is added slowly with stirring.", "Step 4: The mixture is stirred for an additional 2-3 hours at room temperature.", "Step 5: The precipitate is filtered and washed with water and ethanol.", "Step 6: The product is dried under vacuum at 60-70°C to obtain 'N'-hydroxypyrimidine-2-carboximidamide'." ] } | |

CAS-Nummer |

90993-49-0 |

Molekularformel |

C5H6N4O |

Molekulargewicht |

138.13 g/mol |

IUPAC-Name |

N'-hydroxypyrimidine-2-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) |

InChI-Schlüssel |

MTMYDZFBFHZRIJ-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CN=C(N=C1)/C(=N\O)/N |

SMILES |

C1=CN=C(N=C1)C(=NO)N |

Kanonische SMILES |

C1=CN=C(N=C1)C(=NO)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of N'-hydroxypyrimidine-2-carboximidamide and how does it interact with neighboring molecules?

A1: this compound is characterized by a nearly planar structure, with the pyrimidine ring and the carboximidamide unit exhibiting an angle of 11.04 (15)° between them []. The molecule exists in the E configuration around the C=N double bond. Within its crystal lattice, pairs of N—H⋯O hydrogen bonds link adjacent molecules, creating inversion dimers with an R 2 2(10) ring motif. These dimers further connect through N—H⋯N and O—H⋯N hydrogen bonds, forming a sheet structure parallel to the ac plane. Additional structural features include N—H⋯O and weak C—H⋯O hydrogen bonds, along with offset π–π stacking interactions between neighboring pyrimidine rings, with a centroid–centroid distance of 3.622 (1) Å [].

Q2: Can you describe a complex formed with this compound and its crystal structure?

A2: Research describes a manganese(II) complex incorporating this compound as a ligand: bis(acetato-κ1O)-bis(N′-hydroxypyrimidine-2-carboximidamide-κ2N,N′)manganese(II) — methanol (1/2) []. This complex crystallizes in the monoclinic system, specifically the C2/c space group (no. 15). Key crystallographic parameters include: a = 15.3188(9) Å, b = 10.9014(7) Å, c = 14.3601(9) Å, β = 90.516(5)°, Z = 4, and V = 2398.0(3) Å3 []. These data provide insights into the arrangement of molecules within the crystal lattice and the coordination environment around the manganese(II) ion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)

![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)